molecular formula C7H9NO3 B1194592 Ethyl 2-cyano-3-oxobutanoate CAS No. 634-55-9

Ethyl 2-cyano-3-oxobutanoate

Cat. No. B1194592
CAS RN: 634-55-9
M. Wt: 155.15 g/mol
InChI Key: NWOKVFOTWMZMHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-cyano-3-oxobutanoate can be synthesized through various chemical reactions. For example, Kumar et al. (2016) described the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate through a Knoevenagel condensation reaction involving 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016). Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized by a comparable method, highlighting the versatility of Knoevenagel condensation in synthesizing various derivatives of ethyl 2-cyano-3-oxobutanoate (Kariyappa et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using X-ray diffraction studies, revealing that they crystallize in different crystal systems and adopt specific conformations about certain bonds. For instance, the molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond, as determined by X-ray diffraction studies, indicating the detailed geometric parameters essential for understanding the compound's reactivity and interactions (Kumar et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of ethyl 2-cyano-3-oxobutanoate derivatives has been explored through various reactions, demonstrating their potential for further chemical transformations. For example, the study by Kato et al. (1978) on the reaction of ethyl 4-bromo-3-oxobutanoate with diethyl malonate showcases the compound's versatility in undergoing nucleophilic substitution reactions to yield diverse products (Kato et al., 1978).

Physical Properties Analysis

The physical properties of ethyl 2-cyano-3-oxobutanoate and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in chemical synthesis. These properties are often determined experimentally through various analytical techniques, including spectroscopy and chromatography, although specific studies focusing solely on these aspects are less common in the literature.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are integral to understanding ethyl 2-cyano-3-oxobutanoate's behavior in chemical reactions. Studies such as those by Sakhabutdinova et al. (2018) explore the reactivity of ethyl 2-diazo-3-oxobutanoate with alcohols, demonstrating the influence of the structure of alcohols on the reaction outcome and highlighting the compound's chemical versatility (Sakhabutdinova et al., 2018).

Scientific Research Applications

  • Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, is used as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. These include trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, achievable through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

  • Derivatives for NMR Assignments : Ethyl 2-picryl-3-oxobutanoate and its analogues, including those with 4-cyano-2,6-dinitrophenyl groups, are synthesized and used for unambiguous 1H NMR assignments. This study demonstrates the compound's utility in chemical analysis and structural elucidation (Chudek et al., 1983).

  • Reactions with Benzene and Aluminum Chloride : Ethyl 3-oxobutanoate and its bromo derivative react with benzene in the presence of aluminum chloride, yielding products like ethylbenzene, dimethylanthracene, and phenylbutanoic acid. This showcases its application in organic synthesis and reaction mechanism studies (Kato & Kimura, 1979).

  • Isotopic Labelling in NMR Studies : An efficient synthetic route using Ethyl 2-cyano-3-oxobutanoate for specific labelling of Ile methyl-γ(2) groups in proteins for NMR studies is proposed. This is crucial for structural biology and protein studies (Ayala et al., 2012).

  • Friedländer Synthesis of Quinoline Derivatives : Ethyl 4-chloro-3-oxobutanoate is used in the Friedländer synthesis to produce 2-(a-Chloroalkyl)quinoline derivatives. This is significant for the synthesis of complex organic compounds and medicinal chemistry (Degtyarenko et al., 2007).

  • Synthesis of Pyrazole Derivatives : A method for the synthesis of substituted pyrazole using (E)-ethyl 2-benzylidene-3-oxobutanoate is described. This demonstrates its use in heterocyclic chemistry and drug development (Naveen et al., 2021).

Safety And Hazards

Ethyl 2-cyano-3-oxobutanoate can cause skin and eye irritation. Inhalation of its vapors may cause respiratory tract irritation and drowsiness and dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

ethyl 2-cyano-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOKVFOTWMZMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979569
Record name Ethyl 2-cyano-3-oxobutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-oxobutanoate

CAS RN

634-55-9
Record name Butanoic acid, 2-cyano-3-oxo-, ethyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyanoacetoacetate
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Record name Ethyl 2-cyano-3-oxobutanoate
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Record name ethyl 2-cyano-3-oxobutanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Hamdani, B De Jeso, H Deleuze, A Saux… - Tetrahedron …, 1993 - Elsevier
… 1, diethyl 2-acetyhnalonate 2 and ethyl 2-cyano-3-oxobutanoate 3 was effected in order to … 1, diethyl 2-acetylmalonate 2 and ethyl 2-cyano-3-oxobutanoate 3 were chosen in order to …
Number of citations: 16 www.sciencedirect.com
ON Markov, AE Moiseev, BN Tarasevich, VA Tafeenko… - Molbank, 2023 - mdpi.com
… The aqueous solutions of this compound were acidic (pH 2.74 of 0.01 mol/L solution), which is not surprising since ethyl 2-cyano-3-oxobutanoate has a pKa = 3.0 [8]. However, we …
Number of citations: 0 www.mdpi.com
G Shaw, G Sugowdz - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Lombardo Sci., 1936, 69,439) ; we have prepared the analogous ester (11; R = Me) by the reaction of hydroxylamine with ethyl 2-cyano-3-oxobutanoate and similarly converted it into (I; …
Number of citations: 49 pubs.rsc.org
JS Bello Forero, J Jones… - Current Organic …, 2013 - ingentaconnect.com
… In the same publication, Benarypresented another method of 2aminothiophene formation, which involved the hydrolysis of4, 4’thiobis (ethyl 2-cyano-3-oxobutanoate) 18. In the …
Number of citations: 19 www.ingentaconnect.com
AFB Antifoggant - It is
Number of citations: 3

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